3-Morpholinobenzoic Acid
Overview
Description
3-Morpholinobenzoic acid is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a morpholine ring attached to the benzoic acid moiety at the third position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Morpholinobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with morpholine under specific conditions. The nitro group is first reduced to an amino group, which then reacts with morpholine to form the desired product. The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholinobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Morpholinobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Morpholinobenzoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Morpholinobenzoic acid: Similar structure but with the morpholine ring attached at the fourth position.
2-Morpholinobenzoic acid: Morpholine ring attached at the second position.
3-Piperidinobenzoic acid: Piperidine ring instead of morpholine.
Uniqueness: 3-Morpholinobenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position-specific attachment of the morpholine ring to the benzoic acid moiety makes it different from other similar compounds, leading to unique reactivity and applications.
Biological Activity
3-Morpholinobenzoic acid (3-MBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral, antimicrobial, and cytotoxic applications. This article reviews the current research findings on the biological activity of 3-MBA, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by the presence of a morpholine ring attached to a benzoic acid moiety. Its molecular formula is . The synthesis of 3-MBA typically involves the reaction of morpholine with benzoic acid derivatives under controlled conditions, often yielding various substituted analogs that can exhibit enhanced biological properties.
Antiviral Activity
Recent studies have demonstrated that 3-MBA exhibits significant antiviral properties. For instance, in a study focusing on hydrazone derivatives, 3-MBA was found to possess viral inhibitory effects comparable to established antiviral drugs such as Tamiflu and Remantadine against influenza virus strains . The binding affinity of 3-MBA to viral proteins was evaluated using molecular docking studies, revealing favorable interactions with key residues involved in viral replication.
Antimicrobial Activity
The antimicrobial efficacy of 3-MBA has been assessed against various bacterial and fungal strains. The results indicate that 3-MBA demonstrates pronounced antibacterial activity against Gram-negative bacteria such as Escherichia coli, with a minimum suppressive concentration (MSC) of 6.3 mcg/mL. Additionally, it showed moderate activity against Staphylococcus aureus and Candida albicans . The following table summarizes the MSC values for different microorganisms:
Microorganism | MSC (mcg/mL) |
---|---|
Staphylococcus aureus ATCC 6538 | 12.5 |
Bacillus subtilis ATCC 6633 | 25 |
Escherichia coli ATCC 25922 | 6.3 |
Pseudomonas aeruginosa ATCC 27853 | - |
Candida albicans ATCC 10231 | 50 |
These findings suggest that 3-MBA could be a promising candidate for developing new antimicrobial agents.
Cytotoxic Activity
Cytotoxicity assays conducted on the larvae of Artemia salina revealed that 3-MBA exhibits moderate cytotoxic effects, with an LD50 value of approximately 56.0 mcg/mL . This level of cytotoxicity indicates potential applications in cancer treatment, warranting further investigation into its mechanisms of action and efficacy in human cancer cell lines.
The mechanisms underlying the biological activities of 3-MBA are multifaceted. Its antiviral effects are primarily attributed to its ability to inhibit viral protein functions through binding interactions that disrupt replication processes. In terms of antimicrobial activity, the compound's structural features allow it to penetrate bacterial membranes effectively, leading to cell lysis or inhibition of growth.
Case Studies and Research Findings
A variety of case studies have been conducted to explore the potential therapeutic applications of 3-MBA:
- Antiviral Studies : A study demonstrated that structural modifications to morpholino derivatives significantly enhanced their antiviral potency against influenza viruses.
- Antimicrobial Efficacy : Research has shown that derivatives of benzoic acid exhibit varying degrees of antimicrobial activity, suggesting that further optimization could yield more effective compounds.
- Cytotoxicity Profiles : Investigations into the cytotoxic effects on various cancer cell lines are ongoing, with preliminary data indicating selective toxicity towards malignant cells while sparing normal cells.
Properties
IUPAC Name |
3-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKFQESEPGOWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383769 | |
Record name | 3-Morpholinobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215309-00-5 | |
Record name | 3-Morpholinobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Morpholin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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